molecular formula C24H20BrN3O2 B11219562 2-(4-Bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2-(4-Bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11219562
M. Wt: 462.3 g/mol
InChI Key: KAWMPPIBDQDRSH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and a dimethoxyphenyl group attached to a dihydropyrimido[1,2-a]benzimidazole core

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the bromophenyl and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include bromine, dimethoxybenzene, and pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

2-(4-Bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-Bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Lacks the bromophenyl and dimethoxyphenyl groups, resulting in different chemical and biological properties.

    4-Bromo-2-phenylbenzimidazole: Contains the bromophenyl group but lacks the dimethoxyphenyl group, leading to variations in reactivity and applications.

    2-(4-Methoxyphenyl)benzimidazole:

The unique combination of the bromophenyl and dimethoxyphenyl groups in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C24H20BrN3O2

Molecular Weight

462.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H20BrN3O2/c1-29-22-9-5-6-17(23(22)30-2)21-14-19(15-10-12-16(25)13-11-15)27-24-26-18-7-3-4-8-20(18)28(21)24/h3-14,21H,1-2H3,(H,26,27)

InChI Key

KAWMPPIBDQDRSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)Br

Origin of Product

United States

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